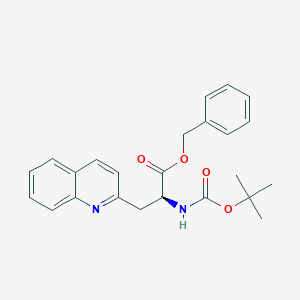
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate is a complex organic compound that belongs to the class of amino acid derivatives. It features a quinoline moiety, which is known for its presence in various biologically active compounds, and a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-3-(quinolin-2-yl)propanoic acid and benzyl alcohol.
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA).
Esterification: The protected amino acid is then esterified with benzyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Bulk Handling of Reagents: Efficient handling and storage of reagents to minimize waste and ensure safety.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize yield.
Purification: Use of techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions, potentially forming quinoline N-oxide or reduced quinoline derivatives.
Substitution: The benzyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the quinoline ring.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Quinoline N-oxide: Oxidation of the quinoline ring.
Carboxylic Acid: Hydrolysis of the benzyl ester.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity due to the presence of the quinoline moiety.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate would depend on its specific application. Generally, the quinoline moiety can interact with various biological targets, such as enzymes or receptors, potentially inhibiting or activating their function. The Boc group serves as a protecting group, ensuring the stability of the compound during synthesis and storage.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(quinolin-2-yl)propanoic acid: The parent amino acid without the Boc protection and benzyl ester.
(S)-Benzyl 2-amino-3-(quinolin-2-yl)propanoate: The esterified amino acid without the Boc protection.
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate: A similar compound with a pyridine ring instead of a quinoline ring.
Uniqueness
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate is unique due to the combination of the Boc-protected amino group, the benzyl ester, and the quinoline moiety. This combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C24H26N2O4 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-21(22(27)29-16-17-9-5-4-6-10-17)15-19-14-13-18-11-7-8-12-20(18)25-19/h4-14,21H,15-16H2,1-3H3,(H,26,28)/t21-/m0/s1 |
Clé InChI |
JBQHBICPRVIKBG-NRFANRHFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2C=C1)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


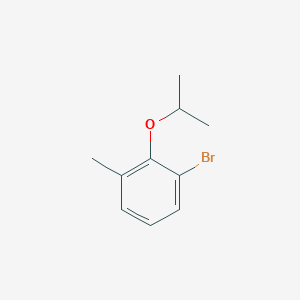
![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
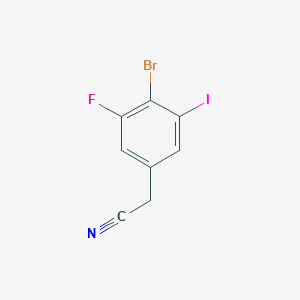
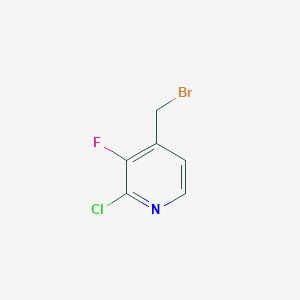

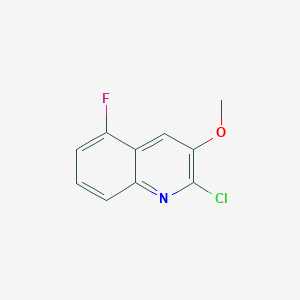
![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
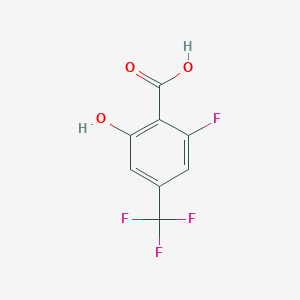
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)

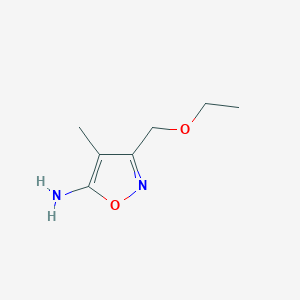
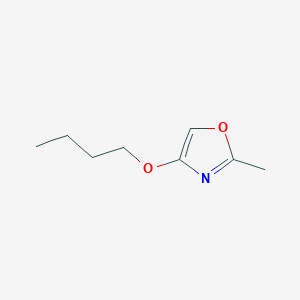
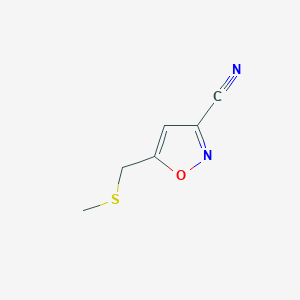
![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
